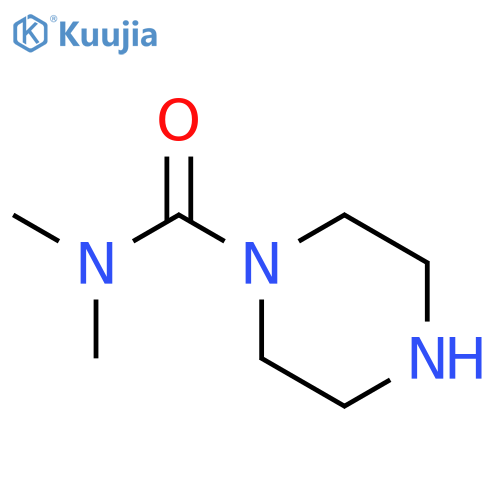

Cas no 41340-78-7 (N,N-Dimethylpiperazine-1-carboxamide)

41340-78-7 structure

商品名:N,N-Dimethylpiperazine-1-carboxamide

N,N-Dimethylpiperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinecarboxamide,N,N-dimethyl-

- N,N-dimethylpiperazine-1-carboxamide

- Piperazine-1-carboxylic acid dimethylamide

- 1-dimethylcarbamylpiperazine

- N,N-dimethyl-1-piperazinecarboxamide

- N,N-dimethylpiperazinylcarboxamide

- N-dimethylcarbamylpiperazine

- SY075559

- SCHEMBL6112

- EN300-36878

- 1-Piperazinecarboxamide, N,N-dimethyl-

- FT-0693677

- piperazine carboxylic acid dimethylamide

- NN-DIMETHYLPIPERAZINE-1-CARBOXAMIDE

- MFCD01050443

- N,N-dimethyl 1-piperazine carboxamide

- AKOS002245260

- PS-3234

- 41340-78-7

- Piperazine-1-carboxylic acid, dimethylamide

- CHEMBL1616670

- A825523

- HMS1551O20

- Z270760338

- piperazine-1-carboxylic acid dimethyl amide

- DTXSID50351897

- 4-(dimethylaminocarbonyl)piperazine

- BCP18682

- CS-0151344

- TimTec1_006312

- AKOS000147494

- AMY36352

- PIPERAZINE-1-CARBOXYLICACIDDIMETHYLAMIDE

- piperazine-1-carboxylic acid dimethylamide, AldrichCPR

- A10278

- STK524302

- A1AKB

- N,N-Dimethylpiperazine-1-carboxamide

-

- MDL: MFCD01050443

- インチ: InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3

- InChIKey: XMFYMWXCIWIHAC-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCNCC1)N(C)C

計算された属性

- せいみつぶんしりょう: 157.12200

- どういたいしつりょう: 157.122

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 35.6A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 79-80°C/0.2mm

- フラッシュポイント: 118.9±25.4 °C

- 屈折率: 1.489

- PSA: 35.58000

- LogP: -0.16010

- じょうきあつ: 0.0±0.6 mmHg at 25°C

N,N-Dimethylpiperazine-1-carboxamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36-22

- セキュリティの説明: 26-24/25-23

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N,N-Dimethylpiperazine-1-carboxamide 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

N,N-Dimethylpiperazine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D556433-5g |

N,N-dimethylpiperazine-1-carboxamide |

41340-78-7 | 98% | 5g |

$1300 | 2024-08-03 | |

| Enamine | EN300-36878-2.5g |

N,N-dimethylpiperazine-1-carboxamide |

41340-78-7 | 95.0% | 2.5g |

$76.0 | 2025-03-18 | |

| TRC | D460405-250mg |

N,N-Dimethylpiperazine-1-carboxamide |

41340-78-7 | 250mg |

$ 80.00 | 2022-06-05 | ||

| Ambeed | A144876-1g |

N,N-Dimethylpiperazine-1-carboxamide |

41340-78-7 | 97% | 1g |

$40.0 | 2025-02-24 | |

| TRC | D460405-50mg |

N,N-Dimethylpiperazine-1-carboxamide |

41340-78-7 | 50mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB233777-2 g |

Piperazine-1-carboxylic acid dimethylamide; . |

41340-78-7 | 2g |

€131.60 | 2023-04-27 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS004099-100MG |

piperazine-1-carboxylic acid dimethylamide |

41340-78-7 | 100mg |

¥952.83 | 2023-11-13 | ||

| Enamine | EN300-36878-1.0g |

N,N-dimethylpiperazine-1-carboxamide |

41340-78-7 | 95.0% | 1.0g |

$35.0 | 2025-03-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286682A-5 g |

Piperazine-1-carboxylic acid dimethylamide, |

41340-78-7 | 5g |

¥3,008.00 | 2023-07-10 | ||

| Fluorochem | 021299-10g |

Piperazine-1-carboxylic acid dimethylamide |

41340-78-7 | 98% | 10g |

£211.00 | 2022-03-01 |

N,N-Dimethylpiperazine-1-carboxamide 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

41340-78-7 (N,N-Dimethylpiperazine-1-carboxamide) 関連製品

- 163361-25-9(N-methylpiperazine-1-carboxamide)

- 90-89-1(N,N-diethyl-4-methylpiperazine-1-carboxamide)

- 119-54-0(N,N-diethylpiperazine-1-carboxamide)

- 5623-95-0(piperazine-1-carboxamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41340-78-7)N,N-Dimethylpiperazine-1-carboxamide

清らかである:99%/99%

はかる:5g/25g

価格 ($):158.0/432.0

atkchemica

(CAS:41340-78-7)N,N-Dimethylpiperazine-1-carboxamide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ